molecular formula C13H8Cl2N4O B11479250 1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole

1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole

Cat. No.: B11479250
M. Wt: 307.13 g/mol
InChI Key: NPSCIXNHXXOPMX-UHFFFAOYSA-N
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Description

1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring attached to a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole typically involves the following steps:

    Formation of the Phenyl Ether: The initial step involves the reaction of 3-chlorophenol with 3-chloro-4-fluoronitrobenzene in the presence of a base such as potassium carbonate. This reaction forms 3-chloro-4-(3-chlorophenoxy)nitrobenzene.

    Reduction of the Nitro Group: The nitro group in 3-chloro-4-(3-chlorophenoxy)nitrobenzene is then reduced to an amine using a reducing agent like iron powder in acidic conditions, yielding 3-chloro-4-(3-chlorophenoxy)aniline.

    Formation of the Tetrazole Ring: The final step involves the reaction of 3-chloro-4-(3-chlorophenoxy)aniline with sodium azide and triethyl orthoformate under reflux conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Mild oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-chloro-4-(4-chlorophenoxy)phenyl]-1H-tetrazole: Similar structure but with a different substitution pattern on the phenyl ring.

    1-[3-chloro-4-(3-bromophenoxy)phenyl]-1H-tetrazole: Bromine substitution instead of chlorine.

    1-[3-chloro-4-(3-methylphenoxy)phenyl]-1H-tetrazole: Methyl group substitution instead of chlorine.

Uniqueness

1-[3-chloro-4-(3-chlorophenoxy)phenyl]-1H-tetrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms and a tetrazole ring provides distinct properties that can be advantageous in certain applications, such as increased binding affinity to biological targets or enhanced stability in chemical reactions.

Properties

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

1-[3-chloro-4-(3-chlorophenoxy)phenyl]tetrazole

InChI

InChI=1S/C13H8Cl2N4O/c14-9-2-1-3-11(6-9)20-13-5-4-10(7-12(13)15)19-8-16-17-18-19/h1-8H

InChI Key

NPSCIXNHXXOPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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